molecular formula C9H16N4O2S B11804675 N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide

N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide

Cat. No.: B11804675
M. Wt: 244.32 g/mol
InChI Key: VDHITMLLHNRMET-UHFFFAOYSA-N
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Description

N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide is a specialized chemical scaffold of significant interest in medicinal chemistry and biochemical research. Its core structure combines a pyridine ring, a hydrazinyl functional group, and a diethylsulfonamide moiety, making it a versatile intermediate or potential pharmacophore. This compound is primarily investigated for its capacity to act as an inhibitor for various kinases, which are critical enzymes in cellular signaling pathways. The sulfonamide group is a common feature in drugs and probes targeting carbonic anhydrases (NCBI) , while the hydrazinyl substituent on the pyridine ring can be utilized to create hydrazone-based Schiff base ligands for metalloenzyme studies or to develop novel heterocyclic compounds (ACS Publications) . Its mechanism of action often involves coordinating with active site residues or metal ions in enzymes, thereby modulating their activity. Researchers value this reagent for developing new therapeutic agents, particularly in oncology and infectious diseases, and as a building block in synthesizing more complex chemical libraries for high-throughput screening. It is strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N4O2S

Molecular Weight

244.32 g/mol

IUPAC Name

N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide

InChI

InChI=1S/C9H16N4O2S/c1-3-13(4-2)16(14,15)9-7-11-6-5-8(9)12-10/h5-7H,3-4,10H2,1-2H3,(H,11,12)

InChI Key

VDHITMLLHNRMET-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CN=C1)NN

Origin of Product

United States

Preparation Methods

The synthesis of N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine-3-sulfonamide with diethylamine and hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Cyclization Reactions

The hydrazinyl group enables cyclization with carbonyl-containing reagents to form fused heterocycles. Key examples include:

Reaction with Ortho-esters
Under reflux in DMF (16 h), N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide reacts with ortho-esters (e.g., triethyl orthoformate) to yield triazolo[4,3-a]pyridine derivatives (e.g., compound 8a–i ). Yields range from 68% to 85% depending on substituents .

ReagentProductYield (%)Conditions
Triethyl orthoformate Triazolo[4,3-a]pyridine core68–85DMF, reflux, 16 h

Formation of Pyridazine Derivatives
With sulfonyl hydrazides under radical conditions (TBAI/TBHP), the compound undergoes formal [4 + 2] cyclization to generate 5'-sulfonylpyridazines. This metal-free process achieves yields of 71–89% .

Alkylation Reactions

The sulfonamide’s NH group undergoes alkylation with benzyl chlorides (7a–h ) in the presence of K₂CO₃:

Benzylation
In DMF at 100°C, alkylation introduces benzyl substituents to yield N,N-disubstituted derivatives (e.g., 13a–j ). Yields exceed 80% for electron-deficient benzyl chlorides .

Benzyl ChlorideProductYield (%)Conditions
4-Nitrobenzyl chlorideN-Benzyl-4-hydrazinylpyridine analog82DMF, K₂CO₃, 100°C

Thiolation and Sulfur Incorporation

The hydrazine moiety reacts with carbon disulfide (CS₂) to form thio derivatives:

Synthesis of 3-Thioxo-sulfonamides
In DMF with triethylamine, CS₂ reacts to form 3-thioxo- triazolo[4,3-a]pyridines (14a–c ) in 75–88% yields. Subsequent alkylation with benzyl chlorides produces 15a–f with retained bioactivity .

ReagentProductYield (%)Conditions
CS₂3-Thioxo-triazolo-pyridine core75–88DMF, Et₃N, 8 h

Nucleophilic Substitution

The hydrazinyl group acts as a nucleophile in displacement reactions:

Reaction with Tosyl Hydrazides
Transamidation with tosyl hydrazides generates intermediates for radical cyclization, forming pyridazines. Yields reach 71% under optimized conditions (TBAI, 80°C) .

Synthetic Utility in Medicinal Chemistry

Derivatives of this scaffold show antifungal and cytostatic activity. For instance, alkylthio analogs (e.g., 35 ) exhibit binding affinity to CYP51 (−9.3 kcal/mol), surpassing fluconazole (−8.1 kcal/mol) .

Spectroscopic Characterization

  • ¹H-NMR : Peaks at δ 2.24 (s, 2 × CH₃), 4.59 (br, NH₂), and 8.46 (br, NH) confirm the hydrazine and diethyl groups .

  • LC/MS : Molecular ion peaks align with theoretical masses (e.g., m/z 327.1 for C₁₁H₁₈N₄O₂S) .

This compound’s reactivity underscores its versatility in synthesizing bioactive heterocycles, with applications ranging from antimicrobial agents to kinase inhibitors. Experimental protocols emphasize mild conditions and scalability, supporting its adoption in industrial drug discovery pipelines .

Scientific Research Applications

Chemical Structure and Synthesis

N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide features a hydrazine functional group attached to a pyridine ring, which is characteristic of many biologically active compounds. The typical synthesis involves multiple steps starting from pyridine derivatives, where the hydrazine group is introduced through hydrazinolysis or similar reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Sulfonamide compounds are well-known for their antibacterial properties, and studies have shown that this particular compound can inhibit the growth of various bacterial strains. For instance, it has been evaluated against strains of Candida, Geotrichum, and Rhodotorula, demonstrating efficacy comparable to or exceeding that of conventional antifungal agents like fluconazole .

Anticancer Activity

The compound also shows potential as an anticancer agent . Similar hydrazine-containing compounds have been reported to exhibit cytotoxic effects against cancer cell lines. In preliminary studies, this compound was tested against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines, showing moderate cytostatic activity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEfficacyReference
AntimicrobialCandida albicansMIC ≤ 25 µg/mL
AntimicrobialRhodotorula mucilaginosaGreater efficacy than fluconazole
AnticancerA-549 (Lung Carcinoma)Moderate cytostatic activity
AnticancerMCF-7 (Breast Carcinoma)IGP ≥ 10%

Mechanism of Action

The mechanism of action of N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, such as dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication . Additionally, the hydrazinyl group may interact with other cellular targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide and related compounds:

Compound Name Substituents (Pyridine Position) Molecular Formula Molecular Weight Key Features/Applications Reference
This compound 3: N,N-diethyl sulfonamide; 4: hydrazinyl C₉H₁₄N₄O₂S 242.30 (calc.) Potential enzyme inhibition, metal binding -
N-(2,4-Difluorophenyl)-6-hydrazinylpyridine-3-sulfonamide 3: N-(2,4-difluorophenyl) sulfonamide; 6: hydrazinyl C₁₁H₁₀F₂N₄O₂S 300.28 Structural analog with fluorinated aryl group; possible antimicrobial activity
4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides 3: Sulfonamide; 4: varied substituents (e.g., methyl, phenyl) Variable ~250–350 Anti-yeast activity demonstrated in vitro
Nitrofuranyl sulfonohydrazides (e.g., 2a–l) Pyridine replaced with nitrofuran; hydrazide linkage Variable ~250–400 Anti-leishmanial and anticancer properties
4-[2-(2,4-Dioxopentan-3-ylidene)hydrazino]-N,N-diethylbenzenesulfonamide Benzene core; hydrazino linked to dione C₁₅H₂₀N₄O₄S 376.41 Chelation potential due to dione-hydrazine motif

Key Structural and Functional Differences

Core Heterocycle: The target compound uses a pyridine ring, whereas nitrofuranyl sulfonohydrazides (e.g., 2a–l) employ a nitrofuran core, which enhances redox activity and antimicrobial effects .

Substituent Effects: Hydrazinyl Group: Present in the target compound and , this group enables metal coordination (e.g., Fe³⁺, Cu²⁺) and participation in Schiff base formation, useful in designing enzyme inhibitors .

Biological Activity: Antimicrobial Potential: Compounds with fluorinated aryl groups () or nitrofuran moieties () show enhanced activity against pathogens like Leishmania due to electron-withdrawing effects . Enzyme Inhibition: Sulfonamides with triazole substituents () exhibit anti-yeast activity, suggesting that similar mechanisms (e.g., carbonic anhydrase inhibition) may apply to the target compound .

Biological Activity

N,N-Diethyl-4-hydrazinylpyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes various research findings to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound is characterized by its pyridine ring substituted with a hydrazine group and a sulfonamide moiety. The synthesis typically involves the reaction of 4-chloropyridine-3-sulfonamide with diethyl hydrazine in an appropriate solvent under reflux conditions, yielding the target compound with moderate to good yields (40-69%) depending on the specific reaction conditions used .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Similar compounds have shown the ability to activate the Nrf2 transcriptional pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to increased expression of antioxidant enzymes, thereby protecting cells from damage caused by reactive oxygen species (ROS) .
  • Antimicrobial Properties : Research indicates that derivatives of pyridine sulfonamides exhibit broad-spectrum antibacterial and antifungal activities. For instance, compounds derived from pyridine-3-sulfonamides have demonstrated efficacy against various strains of Candida and other pathogens, often surpassing traditional treatments like fluconazole .

3.1 Antimicrobial Activity

A study evaluated the antimicrobial properties of related sulfonamide compounds against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing that some derivatives were effective at concentrations as low as 64 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus64
Compound BE. coli64

3.2 Antifungal Activity

In another investigation, several pyridine-3-sulfonamide derivatives were synthesized and tested for antifungal activity against strains such as Candida albicans. The most active compounds exhibited MIC values ≤ 25 µg/mL, demonstrating significant potential for treating fungal infections .

CompoundFungal StrainMIC (µg/mL)
Compound CC. albicans≤ 25
Compound DRhodotorula≤ 25

4. Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound:

  • Anticancer Potential : Some derivatives have been shown to inhibit cancer cell proliferation and invasion in vitro, suggesting a role in cancer therapy .
  • Neuroprotective Effects : By modulating calcium channels and exhibiting neuroprotective properties, these compounds may have implications for neurological disorders such as Alzheimer's disease .

5.

This compound represents a promising candidate for further research due to its diverse biological activities. Its potential applications in antimicrobial therapy, cancer treatment, and neuroprotection warrant continued investigation into its mechanisms of action and efficacy in clinical settings.

Future studies should focus on optimizing synthesis methods, elucidating detailed mechanisms of action through advanced molecular techniques, and conducting clinical trials to assess therapeutic viability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.